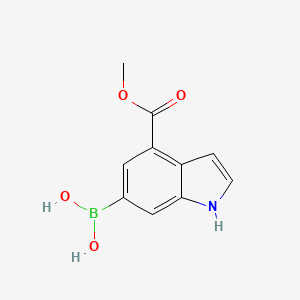

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid

Description

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid is a heteroaromatic boronic acid derivative featuring an indole core substituted with a methoxycarbonyl group at the 4-position and a boronic acid (-B(OH)₂) moiety at the 6-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electron-withdrawing nature of the methoxycarbonyl group, which enhances the electrophilicity of the boronic acid for catalytic coupling . The indole scaffold further provides a rigid, planar structure that can participate in π-π interactions and hydrogen bonding, influencing both reactivity and crystallographic packing .

Properties

IUPAC Name |

(4-methoxycarbonyl-1H-indol-6-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO4/c1-16-10(13)8-4-6(11(14)15)5-9-7(8)2-3-12-9/h2-5,12,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCWPFZOCPWTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C2C=CNC2=C1)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. For 4-methoxycarbonyl indoles, phenylhydrazines derivatized with ester groups undergo cyclization with ketones. For example:

-

Step 1 : React 4-methoxycarbonylphenylhydrazine with cyclopentanone in acidic conditions (e.g., HCl/EtOH).

-

Step 2 : Cyclize under heat to yield 4-methoxycarbonylindole.

Limitations : Poor regiocontrol for unsymmetrical ketones and incompatibility with acid-sensitive groups.

Transition Metal-Catalyzed Cyclization

Palladium or copper catalysts enable cross-coupling to assemble indoles. A representative procedure involves:

-

Step 1 : Couple 2-bromoaniline derivatives with methyl acrylate via Heck reaction to install the methoxycarbonyl group.

-

Step 2 : Cyclize using CuI/L-proline to form the indole core.

Advantages : Superior regioselectivity and functional group tolerance compared to classical methods.

Stability Optimization via MIDA Boronate Protection

Boronic acids are prone to protodeboronation under acidic or basic conditions. MIDA (N-methyliminodiacetic acid) boronates enhance stability during synthesis:

Dean-Stark Complexation

Deprotection to Free Boronic Acid

-

Step 1 : Treat the MIDA boronate with 2 M HCl in THF/H₂O (1:1) at 25°C for 2 h.

-

Step 2 : Extract with EtOAc and concentrate to isolate the free boronic acid.

One-Pot Tandem Synthesis

A streamlined approach combines indole formation and borylation:

-

Step 1 : Synthesize 4-methoxycarbonylindole via Fischer cyclization.

-

Step 2 : Brominate at position 6 using NBS in DMF.

-

Step 3 : Perform Miyaura borylation without intermediate isolation.

Advantages : Reduced purification steps and improved overall yield (50–60%).

Analytical Data and Characterization

Spectral Data

Purity Assessment

-

HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

-

HRMS : [M+H]⁺ calcd. for C₁₀H₁₀BNO₄: 219.0532; found: 219.0535.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | 65–75 | 95–98 | Scalable, high regioselectivity | Requires halogenated precursors |

| Directed Metalation | 70–80 | 97–99 | No pre-halogenation needed | Sensitive to directing group removal |

| One-Pot Tandem | 50–60 | 90–95 | Reduced purification steps | Lower yield due to side reactions |

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted indoles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Synthetic Routes

- Palladium-Catalyzed Reactions : Utilizes palladium to facilitate the coupling of boronic acids with aryl halides.

- Continuous Flow Reactors : Enhances efficiency and scalability in industrial settings by optimizing reaction conditions.

Reaction Conditions

- Temperature : Generally mild.

- pH : Neutral to slightly basic environments are preferred.

- Reagents : Commonly used reagents include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.

Medicinal Chemistry

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid has shown promising applications in medicinal chemistry, particularly:

- Antibiotic Development : A study highlighted its potential as an inhibitor of Mycobacterium abscessus tRNA, indicating its role in antibiotic scaffolding. The indole ring interacts favorably within the ribose binding pocket of TrmD, critical for bacterial protein synthesis .

- Enzyme Inhibition : The compound's ability to form stable complexes with biological molecules allows it to modulate enzymatic activities. This property is particularly relevant for designing enzyme inhibitors .

Anticancer Activity

Research indicates that this compound exhibits strong anticancer properties. Its structural features enable interactions that inhibit cancer cell growth. Comparative studies show it is more potent than simpler boronic acids due to the presence of the indole ring .

Formulation Development

Studies have explored the use of (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid in topical formulations. One study demonstrated significant antioxidant and antibacterial effects in a cream formulation, highlighting its dermatological safety and efficacy against pathological conditions .

Mechanism of Action

The mechanism of action of (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition or modulation of enzymatic activities. This interaction is particularly useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

(4-(Methoxycarbonyl)-1H-indol-2-yl)boronic Acid () :

This positional isomer has the boronic acid group at the 2-position of the indole ring. The 2-position is sterically hindered compared to the 6-position, leading to reduced reactivity in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, steric bulk near the boron center can slow transmetallation steps, reducing yields .(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic Acid () :

This analogue shifts the methoxycarbonyl group to the 2-position and the boronic acid to the 5-position. The altered electronic environment (due to the proximity of the electron-withdrawing methoxycarbonyl to the indole NH) may reduce the boronic acid’s Lewis acidity, impacting its ability to form reactive intermediates in metal-catalyzed reactions .

Phenylboronic Acid Analogues

- 4-(Methoxycarbonyl)phenylboronic Acid () :

This simpler phenyl derivative lacks the indole NH but shares the methoxycarbonyl substituent. It exhibits strong hydrogen-bonding interactions in the solid state, forming inversion dimers and sheets via O–H∙∙∙∙O bonds . In Suzuki-Miyaura couplings, it achieves high yields (e.g., 86% in Cu-catalyzed reactions ), but the absence of the indole ring limits its utility in forming nitrogen-containing heterocycles.

Substituent Effects

- Methoxy vs. Methoxycarbonyl Groups :

4-Methoxyphenylboronic acid () has an electron-donating methoxy group, which decreases the electrophilicity of the boron center compared to the electron-withdrawing methoxycarbonyl group in the target compound. This difference is critical in reactions requiring activation of the boronic acid, such as couplings with aryl halides .

Indole vs. Indazole Derivatives

- (5-Methyl-1H-indazol-4-yl)boronic Acid (): Indazole derivatives, like this compound, feature a fused benzene-pyrazole ring system. The pyrazole nitrogen increases basicity and alters electronic properties compared to indole.

Research Implications

The target compound’s combination of an electron-withdrawing methoxycarbonyl group and an indole scaffold makes it a versatile reagent for synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

Biological Activity

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid is an organoboron compound that has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This compound features a boronic acid group attached to an indole ring, which is further substituted with a methoxycarbonyl group. Its potential applications range from serving as a reagent in organic synthesis to acting as a therapeutic agent against various diseases.

The biological activity of (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid primarily stems from its ability to form stable complexes with biological molecules. The boronic acid moiety can interact with hydroxyl and amino groups, leading to the modulation of enzymatic activities. This interaction is particularly relevant for the design of enzyme inhibitors and other bioactive compounds, making it a valuable tool in drug development.

Anticancer Activity

Research indicates that boronic acids, including (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines while sparing healthy cells. For instance, it showed an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating potent anticancer activity .

Antibacterial and Antioxidant Properties

The compound has also been evaluated for its antibacterial and antioxidant activities. Studies have shown that boronic acids possess moderate antibacterial effects and strong antioxidant capabilities, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress . The antioxidant potential was assessed using various assays, including ABTS and DPPH radical scavenging methods.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Phenylboronic Acid | Simple Boronic Acid | Moderate antibacterial activity |

| 4-Methoxycarbonylphenylboronic Acid | Similar Structure | Anticancer properties, less potent than indole variant |

| (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic Acid | Indole-based | Strong anticancer and antioxidant activities |

This table illustrates how the presence of the indole ring in (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid enhances its biological activities compared to simpler boronic acids.

Study on Enzyme Inhibition

A study focused on the inhibition of Mycobacterium abscessus tRNA showed that the indole ring of (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid interacts favorably within the ribose binding pocket of TrmD, a promising target for antibiotic development. This interaction was characterized by hydrogen bonding with critical amino acids in the binding site, showcasing the compound's potential as an antibiotic scaffold .

Application in Cream Formulation

Another study evaluated a cream formulation containing this boron-based compound for its biological activity. It demonstrated significant antioxidant and antibacterial effects while being dermatologically safe. The formulation was tested on multiple rat organs, revealing no toxic effects on healthy tissues while effectively targeting pathological conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate boron precursors (e.g., pinacol boronate esters) and coupling agents. For example, Suzuki-Miyaura cross-coupling reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in anhydrous solvents like THF or DMF. Temperature control (60–80°C) and inert atmosphere (N₂/Ar) are critical to minimize hydrolysis of the boronic acid group. Post-reaction purification via column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization (e.g., MeOH/H₂O) can enhance purity. Monitoring by TLC and NMR (¹H/¹³C) ensures intermediate stability .

Q. What spectroscopic techniques are most effective for characterizing (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the methoxycarbonyl group (δ ~3.9 ppm for OCH₃, δ ~167 ppm for carbonyl carbon) and indole protons (δ ~7.0–8.5 ppm for aromatic protons).

- FT-IR : Identify B–O stretching (1340–1310 cm⁻¹) and C=O (1720–1700 cm⁻¹) vibrations.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion).

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H∙∙∙O dimers) and planarity deviations (e.g., methoxycarbonyl rotation angle ~7.7°) .

Q. How should researchers handle and store (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (Ar/N₂). Avoid exposure to moisture, oxidizers, or high temperatures (>40°C). Use desiccants (e.g., silica gel) in storage vials. For experimental use, prepare fresh solutions in anhydrous MeOH or DMSO and minimize air exposure during weighing .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid across different assay systems?

- Methodological Answer : Discrepancies often arise from assay conditions (pH, solvent polarity, or competing ligands). Standardize assays by:

- Using phosphate-buffered saline (PBS, pH 7.4) for aqueous systems.

- Validating compound solubility via dynamic light scattering (DLS).

- Employing orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Cross-reference with structurally similar boronic acids (e.g., 4-methoxyphenylboronic acid) to identify structure-activity relationships (SAR) .

Q. How can crystallographic data inform the design of derivatives targeting enzyme inhibition?

- Methodological Answer : Analyze X-ray structures to identify key interactions (e.g., hydrogen bonds between boronic acid OH and enzyme active sites). For example, the inversion dimer geometry (O–H∙∙∙O distance ~2.8 Å) in 4-(methoxycarbonyl)phenyl-boronic acid suggests potential for cooperative binding. Modify the indole or methoxycarbonyl groups to enhance π-π stacking or steric complementarity with target enzymes (e.g., proteases). Refinement software like SHELXL can model substituent effects on electron density maps .

Q. What computational methods predict the reactivity of (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid in organometallic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess boron center electrophilicity.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition states in Suzuki couplings.

- Docking Studies : Model interactions with palladium catalysts to predict regioselectivity in cross-couplings. Compare with experimental yields from analogous reactions (e.g., 4-methoxyphenylboronic acid derivatives) .

Data Analysis and Optimization

Q. How can researchers address low yields in multi-step syntheses involving (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid?

- Methodological Answer :

- Step Tracking : Use LC-MS to identify bottlenecks (e.g., boronation step inefficiency).

- Protecting Groups : Introduce tert-butyloxycarbonyl (Boc) groups to stabilize the indole nitrogen during boronic acid formation.

- Catalyst Screening : Test PdCl₂(dppf) or SPhos ligands for improved coupling efficiency.

- Scale-Up Adjustments : Reduce reaction concentration to mitigate exothermic side reactions .

Q. What analytical approaches validate the formation of boronate esters from (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid?

- Methodological Answer :

- ¹¹B NMR : Detect shifts from trigonal (boronic acid, δ ~30 ppm) to tetrahedral (boronate ester, δ ~10 ppm).

- Raman Spectroscopy : Monitor B–O–C stretching (~650 cm⁻¹) in esterified products.

- HPLC-MS : Confirm ester mass and purity post-synthesis .

Safety and Compliance

Q. What protocols ensure safe disposal of (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid waste in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.